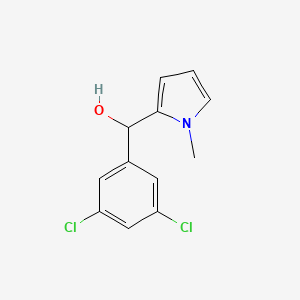

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

説明

特性

分子式 |

C12H11Cl2NO |

|---|---|

分子量 |

256.12 g/mol |

IUPAC名 |

(3,5-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C12H11Cl2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3 |

InChIキー |

WWOCLUPNONGJDW-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O |

製品の起源 |

United States |

準備方法

Method A: Condensation Reaction

One common approach involves the condensation of 3,5-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under reflux conditions using solvents like ethanol or methanol.

-

- 3,5-Dichlorobenzaldehyde

- 1-Methyl-2-pyrrolecarboxaldehyde

- Sodium borohydride (reducing agent)

-

- Solvent: Ethanol or Methanol

- Temperature: Reflux

Yield: Approximately 70-85% depending on reaction conditions and purification methods.

Method B: One-Pot Synthesis

A more efficient one-pot synthesis method utilizes a combination of pyrrole and aromatic aldehydes under acidic conditions. This method facilitates the formation of dipyrromethanes that can be further converted into the desired product.

-

- Pyrrole

- 3,5-Dichlorobenzaldehyde

- Acid catalyst (e.g., hydrochloric acid)

-

- Medium: Aqueous or organic solvent

- Temperature: Room temperature to reflux

Yield: Ranges from 60% to over 90%, influenced by the choice of acid and reaction time.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method discussed:

| Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Method A | 3,5-Dichlorobenzaldehyde, 1-Methyl-2-pyrrolecarboxaldehyde, Sodium borohydride | Reflux in ethanol/methanol | 70-85 |

| Method B | Pyrrole, 3,5-Dichlorobenzaldehyde, HCl | Aqueous/organic solvent at RT | 60-90 |

Research Findings

Recent studies have highlighted various aspects of these synthetic methods:

Optimization of Conditions: Adjusting solvent polarity and temperature can significantly affect yield and purity. For instance, using a higher concentration of sodium borohydride has been shown to increase yields in Method A.

Purification Techniques: Post-reaction purification is crucial for obtaining high-purity products. Techniques such as recrystallization and column chromatography are commonly employed.

Side Reactions: Careful monitoring is necessary to prevent side reactions that can lead to undesired products. For example, prolonged reaction times may lead to over-reduction or degradation of sensitive functional groups.

化学反応の分析

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

Industry: The compound is used in the development of new materials and chemical products.

作用機序

The mechanism of action of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structural Analogues

The biological activity and physicochemical properties of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol are best understood through comparison with structurally related compounds. Key analogues include halogenated phenyl derivatives and compounds with varying heterocyclic systems.

Table 1: Comparative Analysis of Structural Analogues

Key Findings:

- Halogen Substitution: Both 3,5-dichloro and 3,5-dibromo derivatives exhibit nearly identical IC₅₀ values (~11 μM), suggesting halogen size (Cl vs.

- Heterocyclic Moieties: Replacement of the pyrrolyl methanol group with aminobisphosphonate (as in Br₂PAMBPA) enhances activity, likely due to stronger hydrogen-bonding interactions with the enzyme active site .

- Toxicity Divergence: While NDPS shares the 3,5-dichlorophenyl group, its succinimide moiety correlates with proximal tubule toxicity in rats, highlighting how non-aromatic substituents dictate organ-specific effects .

Toxicological Considerations

- 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol: No direct toxicity data are available, but its structural similarity to NDPS warrants caution. NDPS induces interstitial nephritis in rats via proximal tubule damage, a mechanism linked to reactive metabolite formation .

- Mitigation Strategies: The pyrrolyl methanol group may reduce metabolic activation compared to NDPS’s succinimide, but in vitro hepatotoxicity and renal clearance studies are needed to confirm this hypothesis.

生物活性

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and preliminary research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a 1-methyl-2-pyrrolyl moiety. This unique structure is believed to enhance its biological activity due to the electronic and steric properties imparted by the dichlorophenyl group, while the pyrrole ring contributes to its chemical reactivity and stability.

Synthesis

The synthesis of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves multi-step organic reactions. The general approach includes:

- Formation of the pyrrole ring : Starting from suitable precursors such as 1-methyl-2-pyrrole.

- Introduction of the dichlorophenyl group : Achieved through electrophilic aromatic substitution reactions.

- Hydroxymethylation : The final step often involves hydroxymethylation to introduce the hydroxymethyl group at the appropriate position.

These methods allow for fine-tuning of the compound's properties based on various substituents used during synthesis.

Antimicrobial Properties

Preliminary studies indicate that 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol may exhibit significant antimicrobial properties. Compounds with similar structures have shown notable antibacterial and antifungal activities. For instance, derivatives of pyrrole are known for their potential in treating infections caused by resistant bacterial strains and fungi.

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol | Antibacterial | TBD |

| Pyrrole derivatives | Antifungal | 50 (against Candida parapsilosis) |

Anticancer Activity

Research has shown that compounds structurally related to 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol possess anticancer properties. For example, studies on pyrrole-based chalcones demonstrated selective cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) .

A comparative analysis of similar compounds revealed that those with a pyrrole ring often exhibit enhanced anticancer activity due to their ability to interact with specific cellular targets involved in cancer progression.

The exact mechanism of action for 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol remains under investigation. However, preliminary data suggest that it may act as an inhibitor against certain enzymes involved in metabolic pathways associated with disease states. Studies exploring its interactions with biological macromolecules are crucial for understanding these mechanisms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various pyrrole derivatives found that compounds similar to 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol exhibited significant potency against Candida krusei, outperforming standard antifungal treatments like ketoconazole .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells, indicating a promising therapeutic window for further development .

Q & A

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Competition experiments : Compare reactivity of the pyrrole N-methyl group vs. the benzylic hydroxyl in alkylation/acylation.

- Kinetic isotope effects : Deuterium labeling (C-D at reactive sites) to probe transition-state geometry.

- In situ IR monitoring : Track reaction progress (e.g., carbonyl formation) under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。